molecular formula C16H20ClNO3 B7541046 1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid

1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid

Katalognummer B7541046
Molekulargewicht: 309.79 g/mol
InChI-Schlüssel: KKXPUCXDCYWPIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid, also known as Gabapentin, is a medication used to treat epilepsy, neuropathic pain, and restless leg syndrome. It was first synthesized in 1975 by the pharmaceutical company Parke-Davis. Gabapentin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind to GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

Wirkmechanismus

1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid binds to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters. This results in a decrease in neuronal excitability, which is thought to underlie its therapeutic effects in epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that inhibits neuronal activity. This compound has also been found to reduce the levels of glutamate, which is a neurotransmitter that stimulates neuronal activity. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Vorteile Und Einschränkungen Für Laborexperimente

1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of voltage-gated calcium channels in neuronal function. However, one limitation is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid. One area of interest is the development of more selective α2δ ligands, which could potentially have fewer off-target effects. Another area of interest is the investigation of the potential role of this compound in the treatment of psychiatric disorders, such as anxiety and depression. Additionally, research on the long-term effects of this compound use is needed to better understand its safety and efficacy.

Synthesemethoden

The synthesis of 1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid involves the reaction of 1,1-cyclohexanediacetic acid anhydride with 4-chlorobenzylamine, followed by reduction with lithium aluminum hydride to yield 1-(aminomethyl)cyclohexaneacetic acid. The resulting compound is then acylated with 4-chlorophenylacetyl chloride to produce this compound.

Wissenschaftliche Forschungsanwendungen

1-[[2-(4-Chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid has been extensively studied for its therapeutic potential in various neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. This compound has also been found to be effective in reducing neuropathic pain, which is a type of chronic pain that occurs as a result of nerve damage.

Eigenschaften

IUPAC Name

1-[[2-(4-chlorophenyl)acetyl]amino]cycloheptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-13-7-5-12(6-8-13)11-14(19)18-16(15(20)21)9-3-1-2-4-10-16/h5-8H,1-4,9-11H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPUCXDCYWPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.